Flutrimazole (1-[(2-fluorophenyl)(4-fluorophenyl)phenylmethyl]-1H-imidazole, CAS 119006-77-8) is a synthetic organic compound classified as an imidazole antifungal agent. [, , , , ] It is a broad-spectrum antifungal, exhibiting activity against a range of dermatophytes, filamentous fungi, and yeasts. [] Flutrimazole is a structural analogue of clotrimazole, incorporating two fluorine atoms in its structure. [, ] Its primary application in scientific research lies in its potent antifungal properties, making it a valuable tool for studying fungal biology and exploring novel antifungal strategies.
Flutrimazole is classified as an imidazole derivative and functions as a broad-spectrum antifungal agent. It is primarily used in dermatology for treating various skin fungal infections. The compound's efficacy has been shown to be comparable to clotrimazole and superior to bifonazole in both in vitro and in vivo studies . Its chemical formula is with a molar mass of approximately .
The synthesis of Flutrimazole involves several key steps. One common method includes the reaction of bromo-imidazoles with substituted phenacyl bromides. This synthetic pathway allows for the introduction of various functional groups that can enhance the antifungal activity of the resultant compound . The synthesis parameters typically involve controlling temperature and reaction time to optimize yield and purity.
Flutrimazole possesses a complex molecular structure characterized by a fused imidazole ring system. The structural analysis reveals:
Flutrimazole undergoes various chemical reactions that are critical for its antifungal activity. The primary reaction involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity, leading to cell death.
Flutrimazole exerts its antifungal effects primarily through the inhibition of ergosterol synthesis. By targeting lanosterol 14α-demethylase, it prevents the conversion of lanosterol to ergosterol, a vital component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell lysis.
Flutrimazole exhibits several notable physical and chemical properties:
Flutrimazole is predominantly used in dermatological applications due to its antifungal properties. It is effective against various superficial mycoses caused by dermatophytes and yeasts. Clinical applications include:
Flutrimazole, a broad-spectrum imidazole antifungal, exerts its primary fungicidal activity through selective inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450-dependent enzyme essential for ergosterol biosynthesis. This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical step in fungal cell membrane sterol production [3] [8]. Flutrimazole binds to the heme iron atom within the enzyme’s active site via its imidazole nitrogen, disrupting the demethylation process. This inhibition depletes cellular ergosterol levels and causes accumulation of toxic methylated sterol intermediates (e.g., 14α-methylergosta-8,24(28)-dien-3β,6α-diol) [10].
The consequences are profound:
Table 1: Enzymatic Inhibition Profile of Flutrimazole
Parameter | Value | Significance |
---|---|---|
IC50 vs. C. albicans | 0.071 μmol/L | 7x lower than clotrimazole (0.5 μmol/L) [3] |
MIC range (dermatophytes) | 0.025–5.0 μg/mL | Comparable to clotrimazole, superior to bifonazole [3] |
Skin retention | >24 hours | Exceeds MIC of pathogens by >100-fold [6] |
Flutrimazole’s molecular structure—specifically the 1-[(2-fluorophenyl)(4-fluorophenyl)phenylmethyl]imidazole scaffold—enhances fungal CYP51 binding affinity while minimizing human cytochrome P450 interactions, reducing host toxicity [8].
Beyond antifungal action, flutrimazole demonstrates significant anti-inflammatory properties by modulating the arachidonic acid (AA) pathway. It selectively inhibits 5-lipoxygenase (5-LOX), the enzyme responsible for converting AA to proinflammatory leukotrienes (LTs). In human granulocytes, flutrimazole suppresses leukotriene B4 (LTB4) synthesis with an IC50 of 11 μM, outperforming ketoconazole (IC50 = 17 μM) [4] [7]. LTB4 is a potent chemoattractant that recruits neutrophils to sites of fungal infection, amplifying inflammation and tissue damage.
Key mechanistic insights include:
Flutrimazole exhibits distinct enzymatic selectivity that differentiates it from conventional NSAIDs and antifungals:
While flutrimazole potently inhibits 5-LOX, it shows minimal activity against cyclooxygenase (COX) isoforms:
This selectivity is pharmacologically advantageous:
Table 2: Enzymatic Selectivity Profile of Flutrimazole
Enzyme Target | IC50 or % Inhibition | Comparative Drug (IC50) |
---|---|---|
5-Lipoxygenase (LTB4) | 11 μM | Ketoconazole (17 μM) [4] |
COX-1 | 16% inhibition at 25 μM | Diclofenac (IC50 = 0.57 μmol/ear) [4] |
COX-2 | <5% inhibition at 25 μM | Celecoxib (IC50 = 0.04 μM) [9] |
The anti-inflammatory activity stems from:
This dual targeting of fungal CYP51 and mammalian 5-LOX—without significant COX interference—positions flutrimazole as a mechanistically unique agent for inflammatory mycoses.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7